N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole moiety linked to a phenyl ring, which is further substituted with an ethylthio group and a benzamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-(ethylthio)benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with different nucleophiles.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. This compound may exert its effects by interfering with cellular processes such as DNA replication, transcription, and protein synthesis. The ethylthio group may enhance the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide: Lacks the ethylthio group, which may affect its biological activity and solubility.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Contains a quinoline moiety instead of the benzamide group, leading to different biological properties.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide is unique due to the presence of both the benzimidazole and ethylthio groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-27-16-13-11-15(12-14-16)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRNQGJRBRJCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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